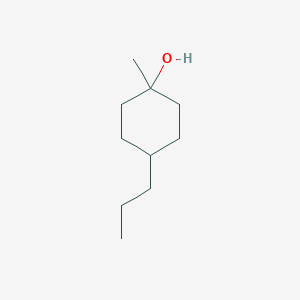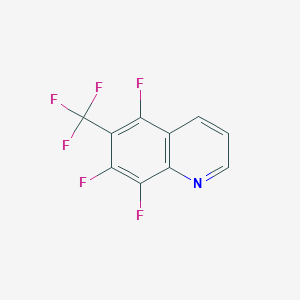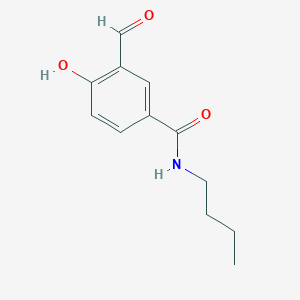
Trimethylsilyl 2-(trifluoromethyl)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trimethylsilyl 2-(trifluoromethyl)benzoate is an organosilicon compound that features both a trimethylsilyl group and a trifluoromethyl group attached to a benzoate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Trimethylsilyl 2-(trifluoromethyl)benzoate typically involves the reaction of 2-(trifluoromethyl)benzoic acid with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group. The general reaction scheme is as follows:
2-(trifluoromethyl)benzoic acid+trimethylsilyl chloridebaseTrimethylsilyl 2-(trifluoromethyl)benzoate+HCl
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of organosilicon chemistry and large-scale organic synthesis would apply. This includes the use of continuous flow reactors and optimization of reaction conditions to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Trimethylsilyl 2-(trifluoromethyl)benzoate can undergo various types of chemical reactions, including:
Substitution Reactions: The trimethylsilyl group can be replaced by other nucleophiles.
Hydrolysis: The compound can be hydrolyzed to yield 2-(trifluoromethyl)benzoic acid.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as halides or alkoxides.
Hydrolysis: Typically carried out in the presence of water or aqueous acid.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used.
Hydrolysis: 2-(trifluoromethyl)benzoic acid.
Coupling Reactions: Biaryl compounds.
Wissenschaftliche Forschungsanwendungen
Trimethylsilyl 2-(trifluoromethyl)benzoate has several applications in scientific research:
Organic Synthesis:
Materials Science:
Pharmaceuticals: The trifluoromethyl group is known to enhance the biological activity of pharmaceutical compounds, making this compound useful in drug development.
Agrochemicals: Used in the synthesis of agrochemicals with improved efficacy and stability.
Wirkmechanismus
The mechanism of action of Trimethylsilyl 2-(trifluoromethyl)benzoate involves the reactivity of the trimethylsilyl and trifluoromethyl groups. The trimethylsilyl group can be easily cleaved under acidic or basic conditions, while the trifluoromethyl group can participate in various electrophilic and nucleophilic reactions. These properties make the compound a versatile intermediate in organic synthesis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Trimethylsilyl 2-(trifluoromethyl)phenylacetate
- Trimethylsilyl 2-(trifluoromethyl)benzamide
- Trimethylsilyl 2-(trifluoromethyl)phenylpropanoate
Uniqueness
Trimethylsilyl 2-(trifluoromethyl)benzoate is unique due to the combination of the trimethylsilyl and trifluoromethyl groups, which impart distinct reactivity and stability. This makes it particularly useful in applications where both groups’ properties are advantageous, such as in the synthesis of complex organic molecules and materials with specific characteristics.
Eigenschaften
CAS-Nummer |
189689-95-0 |
|---|---|
Molekularformel |
C11H13F3O2Si |
Molekulargewicht |
262.30 g/mol |
IUPAC-Name |
trimethylsilyl 2-(trifluoromethyl)benzoate |
InChI |
InChI=1S/C11H13F3O2Si/c1-17(2,3)16-10(15)8-6-4-5-7-9(8)11(12,13)14/h4-7H,1-3H3 |
InChI-Schlüssel |
ANBLMSRVKQCZNA-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)OC(=O)C1=CC=CC=C1C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2H-Pyran-3(6H)-one, 2-[[(1S)-1-methylheptyl]oxy]-, (2S)-](/img/structure/B14244584.png)
![Phosphine oxide, diphenyl[2-(trifluoromethyl)phenyl]-](/img/structure/B14244587.png)
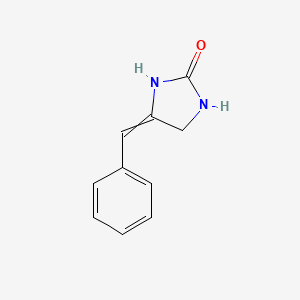
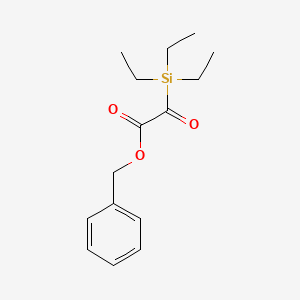

![Acetamide, N-[(1R)-1-(3-methoxyphenyl)ethyl]-](/img/structure/B14244612.png)
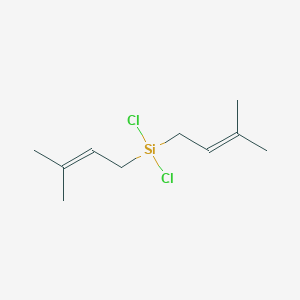
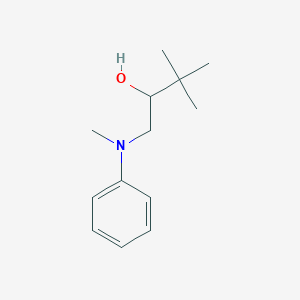
![3-{Ethoxy[bis(tetradecyloxy)]silyl}propane-1-thiol](/img/structure/B14244630.png)
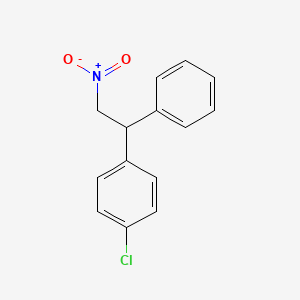
![1,2-Propanediamine, 2-methyl-N1-[5-(trifluoromethyl)-2-pyridinyl]-](/img/structure/B14244636.png)
